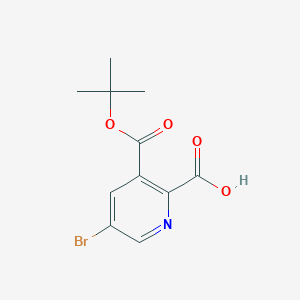
2-(2-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide, also known as MTEA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MTEA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future drug development.
Scientific Research Applications
Synthesis and Pharmacological Assessment
2-(2-Methoxyphenoxy)-N-(2-Morpholino-2-(Thiophen-3-Yl)Ethyl)Acetamide derivatives have been synthesized and evaluated for potential pharmacological applications. One study synthesized derivatives with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus and assessed them for cytotoxicity, anti-inflammatory, analgesic, and antipyretic effects. Some compounds in this series demonstrated activities comparable to standard drugs, suggesting their potential in medicinal chemistry (Rani, Pal, Hegde, & Hashim, 2016).
Protein Tyrosine Phosphatase 1B Inhibitors
Another research focus is on the inhibition of protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drugs. Certain derivatives of 2-(2-Methoxyphenoxy)-N-(2-Morpholino-2-(Thiophen-3-Yl)Ethyl)Acetamide were evaluated for PTP1B inhibitory activity and showed promising results, correlating well with docking studies and in vivo antidiabetic screening (Saxena et al., 2009).
Metabolism in Human and Rat Liver Microsomes
The compound has also been studied in the context of herbicide metabolism. Research on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes included derivatives similar to 2-(2-Methoxyphenoxy)-N-(2-Morpholino-2-(Thiophen-3-Yl)Ethyl)Acetamide. This study provided insights into the metabolic pathways and potential risks associated with these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Crystal Structure Analysis
The crystal structures of similar amide derivatives have been studied to understand their spatial orientation and interaction with anions. These studies contribute to a deeper understanding of the molecular properties and potential applications of such compounds in various fields, including materials science (Kalita & Baruah, 2010).
Chemoselective Acetylation
In another application, derivatives of this compound have been used in the chemoselective acetylation of 2-aminophenol, an important step in the synthesis of antimalarial drugs. This demonstrates the compound's utility in facilitating important chemical transformations (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-23-17-4-2-3-5-18(17)25-13-19(22)20-12-16(15-6-11-26-14-15)21-7-9-24-10-8-21/h2-6,11,14,16H,7-10,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHALXJEOHETBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid](/img/structure/B2759267.png)
![Methyl 1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2759268.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2759271.png)

![N-ethyl-N-phenyl-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetamide](/img/structure/B2759278.png)

![4-[(4-benzyl-2,3-dioxopiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B2759281.png)

![Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2759283.png)


![5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2759289.png)